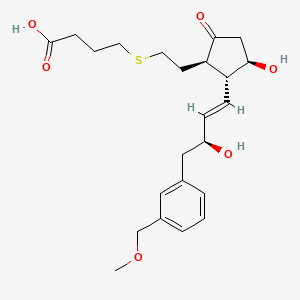![molecular formula C23H30N4O4 B10771699 (1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B10771699.png)
(1S,5S)-tert-butyl 3-(5-methyl-6-(2-methylpyridin-3-yloxy)pyrimidin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El compuesto “PMID21536438C20f” es una molécula orgánica sintética conocida por su estructura única y su significativa actividad biológica. Se clasifica como un ligando y se ha estudiado por sus posibles aplicaciones farmacológicas . El nombre IUPAC del compuesto es (1S,5S)-3-({5-metil-6-[(2-metilpiridin-3-il)oxi]pirimidin-4-il}oxi)-8-azabiciclo[3.2.1]octano-8-carboxilato de terc-butilo .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de “PMID21536438C20f” implica múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Los pasos clave incluyen:
Formación del anillo de pirimidina: Esto implica la reacción de precursores de pirimidina apropiados bajo condiciones controladas.
Unión de la parte de piridina: Este paso requiere el uso de un reactivo de acoplamiento para unir el anillo de piridina al núcleo de pirimidina.
Formación de la estructura de azabiciclo[3.2.1]octano: Esto se logra mediante una serie de reacciones de ciclización.
Introducción del grupo éster de terc-butilo: Este último paso implica la esterificación en condiciones ácidas.
Métodos de producción industrial
La producción industrial de “PMID21536438C20f” sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la consistencia y la pureza del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
“PMID21536438C20f” experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse en condiciones específicas para formar varios derivados oxidados.
Reducción: Las reacciones de reducción se pueden realizar para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleófila y electrófila, lo que lleva a la formación de varios derivados sustituidos
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Se emplean reactivos como halógenos, agentes alquilantes y nucleófilos bajo condiciones controladas
Productos principales
Aplicaciones Científicas De Investigación
“PMID21536438C20f” tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como ligando en química de coordinación y catálisis.
Biología: Se estudia el compuesto por sus interacciones con macromoléculas biológicas y su potencial como sonda bioquímica.
Medicina: Ha demostrado ser prometedor como agente terapéutico en varios estudios preclínicos, particularmente en el tratamiento de trastornos neurológicos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como precursor para la síntesis de otras moléculas biológicamente activas
Mecanismo De Acción
El mecanismo de acción de “PMID21536438C20f” implica su interacción con objetivos moleculares específicos, incluidas enzimas y receptores. El compuesto modula la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Las vías involucradas incluyen la transducción de señales, la regulación de la expresión génica y los procesos metabólicos .
Comparación Con Compuestos Similares
“PMID21536438C20f” es único debido a sus características estructurales específicas y su actividad biológica. Los compuestos similares incluyen otros ligandos basados en pirimidina y derivados de azabiciclo[3.2.1]octano. “PMID21536438C20f” destaca por su alta potencia y selectividad para sus objetivos moleculares .
Lista de Compuestos Similares
- Ligandos basados en pirimidina
- Derivados de azabiciclo[3.2.1]octano
- Otros ligandos orgánicos sintéticos con actividad biológica similar
Propiedades
Fórmula molecular |
C23H30N4O4 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
tert-butyl (1S,5S)-3-[5-methyl-6-(2-methylpyridin-3-yl)oxypyrimidin-4-yl]oxy-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C23H30N4O4/c1-14-20(25-13-26-21(14)30-19-7-6-10-24-15(19)2)29-18-11-16-8-9-17(12-18)27(16)22(28)31-23(3,4)5/h6-7,10,13,16-18H,8-9,11-12H2,1-5H3/t16-,17-/m0/s1 |
Clave InChI |
YKEGUYTXACKXKS-IRXDYDNUSA-N |
SMILES isomérico |
CC1=C(N=CN=C1OC2C[C@@H]3CC[C@@H](C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C |
SMILES canónico |
CC1=C(N=CN=C1OC2CC3CCC(C2)N3C(=O)OC(C)(C)C)OC4=C(N=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-benzhydryl-5-methyl-1H-imidazole-4-carbonyl)amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B10771619.png)


![4-[(6-methoxy-3,8-dimethyl-2H-pyrazolo[3,4-b]quinolin-4-yl)methyl]-1,4-oxazepane](/img/structure/B10771649.png)
![N-(4-fluoro-2-methylphenyl)-3-methyl-N-[(2-methyl-1H-indol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B10771650.png)
![(2R,3R)-2-benzhydryl-N-[(2-iodanylphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B10771661.png)
![1-[(1R)-5-tert-butyl-2,3-dihydro-1H-inden-1-yl]-3-(6,8-ditritioisoquinolin-5-yl)urea](/img/structure/B10771666.png)
![1-[4-Amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B10771676.png)

![ethyl 4-[[2-[[(5Z)-5-(2,6-dioxo-1,3-dipropylpurin-8-ylidene)-1-methyl-2H-pyrazol-3-yl]oxy]acetyl]amino]benzoate](/img/structure/B10771683.png)
![1-[4-(3-Hydroxypropyl)phenoxy]-3-(propan-2-ylamino)propan-2-ol](/img/structure/B10771689.png)

![3-[bis(thiophen-3-ylmethyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B10771701.png)
![[3H]methyllycaconitine](/img/structure/B10771706.png)
